molecular formula C15H14N2OS B15039480 N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide

Cat. No.: B15039480
M. Wt: 270.4 g/mol
InChI Key: UZZQSMWNJQJJKG-SKZWUVKFSA-N
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Description

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between an α-methylene carbonyl compound and an α-cyano ester in the presence of sulfur. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Chemical Reactions Analysis

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active compounds. It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and apoptosis. It can also interact with enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine. These compounds also contain the thiophene nucleus and exhibit various biological activities .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide

InChI

InChI=1S/C15H14N2OS/c1-12(10-13-6-3-2-4-7-13)11-16-17-15(18)14-8-5-9-19-14/h2-11H,1H3,(H,17,18)/b12-10+,16-11+

InChI Key

UZZQSMWNJQJJKG-SKZWUVKFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CS2

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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